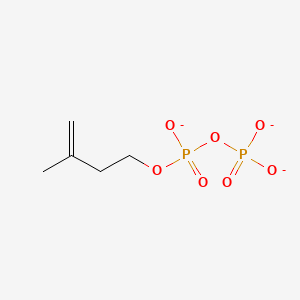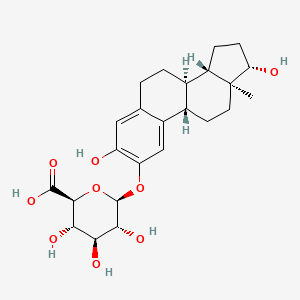![molecular formula C15H24O4 B1255701 (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1255701.png)
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane is a semisynthetic derivative of artemisinin, a well-known antimalarial agent derived from the plant Artemisia annua. This compound lacks a lactone carbonyl group at the 10-position, which distinguishes it from artemisinin. This modification enhances its antimalarial properties, although it also results in lower solubility and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane can be synthesized through a series of chemical transformations starting from artemisinin. The process involves the reduction of artemisinin using boron trifluoride-diethyl ether and sodium borohydride to produce 10-deoxoartemisinin . Another method involves microbial transformation, where microorganisms such as Cunninghamella echinulata and Cunninghamella elegans are used to hydroxylate deoxoartemisinin at multiple sites .
Industrial Production Methods: Industrial production of deoxoartemisinin typically involves large-scale chemical synthesis using the aforementioned reduction methods. The process is optimized to ensure high yield and purity of the final product. Microbial transformation methods are also being explored for industrial applications due to their potential for producing structurally diverse derivatives .
Análisis De Reacciones Químicas
Types of Reactions: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The reduction of artemisinin to deoxoartemisinin is a key step in its synthesis.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride and boron trifluoride-diethyl ether are commonly used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Hydroxylated Derivatives: These are formed through oxidation and have improved properties.
Reduced Derivatives: These are formed through reduction and are key intermediates in the synthesis of deoxoartemisinin
Aplicaciones Científicas De Investigación
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: this compound and its derivatives are studied for their biological activities, including antimalarial, anti-inflammatory, and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: this compound is used in the development of new drugs and in the study of microbial transformation processes
Mecanismo De Acción
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane exerts its effects through the generation of reactive oxygen species (ROS) upon activation by heme or ferrous iron. These ROS cause damage to essential macromolecules within the parasite, leading to its death. The compound also affects various molecular targets and pathways, including apoptosis-related proteins and inflammation-related molecules .
Comparación Con Compuestos Similares
Artemisinin: The parent compound from which deoxoartemisinin is derived. It contains a lactone carbonyl group at the 10-position.
Deoxyartemisinin: Another derivative of artemisinin that lacks the peroxide bridge structure.
Hydroxylated (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecanes: These derivatives have improved properties compared to deoxoartemisinin.
Uniqueness: (1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane is unique due to its enhanced antimalarial properties and the absence of the lactone carbonyl group at the 10-position. This structural modification differentiates it from other artemisinin derivatives and contributes to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C15H24O4 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(1S,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14+,15+/m1/s1 |
Clave InChI |
BOQMASYCUFVXCR-LHJKONGQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C |
SMILES canónico |
CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C |
Sinónimos |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-Nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione](/img/structure/B1255624.png)


![[(1R,4S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1255631.png)





